molecular formula C19H32BN3O5 B13682688 Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate

Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate

Cat. No.: B13682688
M. Wt: 393.3 g/mol
InChI Key: OMFXTAHJDANVKB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate is a boronate ester derivative featuring a pyrazole core, a morpholine ring, and a tert-butyl carbamate group. Its molecular structure combines a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety, which is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions .

Typical conditions include Pd(0) catalysts (e.g., tris(dibenzylideneacetone)dipalladium), ligands like 1,1'-bis(tri-tert-butylphosphine)palladium, and mixed solvents (e.g., 1,4-dioxane/water) under reflux .

Properties

Molecular Formula

C19H32BN3O5

Molecular Weight

393.3 g/mol

IUPAC Name

tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate

InChI

InChI=1S/C19H32BN3O5/c1-17(2,3)26-16(24)22-8-9-25-15(12-22)13-23-11-14(10-21-23)20-27-18(4,5)19(6,7)28-20/h10-11,15H,8-9,12-13H2,1-7H3

InChI Key

OMFXTAHJDANVKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CN(CCO3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate typically involves:

  • Formation of the pyrazole core substituted with a boronate ester group (pinacol boronic ester).
  • Coupling of this boronate-substituted pyrazole with a morpholine derivative bearing a tert-butyl carbamate (Boc) protecting group.
  • Use of palladium-catalyzed borylation and cross-coupling techniques, often under inert atmosphere and controlled temperatures.

Key Synthetic Steps

Preparation of the Boronate Ester-Substituted Pyrazole

The boronate ester group is introduced via palladium-catalyzed borylation of a halogenated pyrazole precursor using bis(pinacolato)diboron as the boron source. Typical conditions include:

  • Catalyst: Pd(dppf)Cl2 (dichloride complex of palladium with 1,1'-bis(diphenylphosphino)ferrocene)
  • Base: Potassium acetate (KOAc)
  • Solvent: Anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane
  • Temperature: 80–85 °C
  • Time: 4–16 hours under nitrogen atmosphere

This step affords the pyrazole boronic acid pinacol ester intermediate in moderate to good yields (e.g., 41% to 93% depending on substrate and conditions).

Coupling with Morpholine-4-Carboxylate Derivative

The boronate-substituted pyrazole is then coupled with a morpholine derivative containing a tert-butyl carbamate protecting group. This is often achieved by:

  • Palladium-catalyzed cross-coupling (Suzuki-Miyaura type)
  • Use of Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) as catalyst
  • Base: Sodium carbonate (Na2CO3) aqueous solution
  • Solvent mixture: Toluene, ethanol, and water
  • Temperature: ~80 °C
  • Time: 4–5 hours
  • Inert atmosphere (argon or nitrogen)

The reaction mixture is degassed and sonicated to remove oxygen, ensuring catalyst activity. After reaction completion, the mixture is cooled, extracted, and purified by silica gel chromatography to isolate the target compound in high yield (up to 93%) as an off-white solid.

Data Tables Summarizing Key Reaction Parameters and Outcomes

Step Reaction Type Catalyst Base Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
1 Pd-catalyzed borylation Pd(dppf)Cl2 KOAc DMF or 1,4-dioxane 80–85 4–16 41–93 Inert atmosphere, degassed
2 Suzuki-Miyaura cross-coupling Pd(PPh3)4 Na2CO3 (aq) Toluene:EtOH:H2O (2:1) 80 4–5 up to 93 Degassed, sonicated, inert atmosphere

Detailed Research Outcomes and Observations

  • The palladium-catalyzed borylation step is sensitive to oxygen and moisture; thus, inert atmosphere and anhydrous solvents are critical for high yields.
  • Potassium acetate serves as a mild base facilitating the transmetallation step in borylation.
  • The choice of solvent influences solubility and reaction kinetics; DMF and 1,4-dioxane are commonly used for borylation, while mixed solvent systems (toluene, ethanol, water) are preferred for Suzuki coupling.
  • The tert-butyl carbamate (Boc) protecting group on the morpholine nitrogen provides stability during the coupling steps and can be removed later if needed.
  • Purification by silica gel chromatography is effective for isolating the target compound with high purity.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the dioxaborolane group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with biomolecules, influencing their function and activity. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous boronate esters:

Compound Core Structure Substituents/Linkers Key Properties Applications
Target Compound : Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate Pyrazole Morpholine-methyl linker; tert-butyl carbamate High polarity (morpholine), potential BBB permeability Suzuki coupling intermediates; medicinal chemistry
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Pyrazole Direct boronate attachment; tert-butyl carbamate Solubility: 0.211 mg/ml (water); non-CYP inhibitor; high GI absorption Cross-coupling; drug discovery
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine Pyridine Morpholine attached to pyridine-boronate Enhanced aromaticity (pyridine); potential for metal coordination Catalysis; materials science
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate Phenyl Piperazine-phenyl linker; tert-butyl carbamate Six-membered diamine ring (piperazine); improved solubility in organic solvents Bioconjugation; polymer chemistry
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate Phenyl Piperidine-phenoxymethyl linker; tert-butyl carbamate Ether linker (phenoxymethyl); increased hydrolytic stability Medicinal chemistry; agrochemicals

Structural and Functional Analysis

Core Heterocycle Differences :

  • The pyrazole core in the target compound and ’s analog provides a five-membered aromatic ring with two adjacent nitrogen atoms, enhancing electron-withdrawing effects and directing cross-coupling reactions . In contrast, pyridine () offers a six-membered aromatic system with one nitrogen, favoring π-π stacking interactions.
  • Morpholine vs. Piperazine/Piperidine : Morpholine’s oxygen atom increases polarity and water solubility compared to piperazine (two nitrogens) or piperidine (one nitrogen), which may influence bioavailability and BBB penetration .

Synthetic Pathways :

  • All compounds likely employ Suzuki-Miyaura coupling for boronate introduction. However, the target compound’s methylene linker between pyrazole and morpholine requires additional steps, such as alkylation or nucleophilic substitution, compared to direct aryl-boronate couplings .

However, tert-butyl groups in all analogs enhance steric protection, delaying metabolic degradation .

Reactivity in Cross-Couplings :

  • Pyrazole-boronate derivatives (target compound, ) exhibit faster coupling rates with aryl halides than phenyl-boronates due to pyrazole’s electron-deficient nature . Piperazine-linked phenyl-boronates () may show slower reactivity due to steric hindrance from the bulky piperazine group.

Data Table: Comparative Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Formula C₁₉H₃₀BN₃O₅ C₁₄H₂₃BN₂O₄ C₁₅H₂₄BNO₃ C₂₁H₃₂BN₂O₄
Water Solubility (mg/ml) Not reported 0.211 Not reported Not reported
BBB Permeability Likely moderate High Low (pyridine) Moderate (piperazine)
Catalytic Efficiency High (pyrazole) High Moderate (pyridine) Low (steric hindrance)

Biological Activity

Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C22H35BN2O4
  • Molecular Weight : 402.34 g/mol
  • CAS Number : 1385016-81-8

The compound exhibits biological activity primarily through its interaction with various cellular pathways. Its structure allows it to act as a molecular glue enhancer for proteins involved in cell cycle regulation, particularly targeting cyclin-dependent kinases (CDKs).

Biological Activity Overview

Research indicates that this compound may influence several biological processes:

  • Inhibition of CDK Activity : It has been shown to inhibit CDK12 and CDK13, leading to proteasomal degradation of cyclin K in cancer cells. This mechanism is crucial for controlling cell proliferation and survival in tumorigenesis .
  • Anticancer Potential : In vitro studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. The degradation of cyclin K correlates with the compound's ability to induce apoptosis in these cells .
  • Cell Cycle Regulation : By modulating CDK activity, the compound plays a role in cell cycle arrest at the G1 phase, which is essential for preventing uncontrolled cell division .

Case Study 1: CDK12 Inhibition

A study demonstrated that treatment with the compound led to a significant reduction in cyclin K levels in MDA-MB-231 breast cancer cells. The degradation was dependent on the presence of CDK12 and involved the CUL4-RBX1-DDB1 E3 ligase complex .

Case Study 2: Cytotoxicity Assessment

In another study, the compound was tested against various cancer cell lines including HEK-293T and MDA-MB-231. The results showed an EC50 value indicating effective cytotoxicity at nanomolar concentrations, suggesting its potential as a therapeutic agent .

Table of Biological Activities

Activity TypeEffect DescriptionReference
CDK InhibitionReduces cyclin K levels
Anticancer ActivityInduces apoptosis in cancer cells
Cell Cycle ArrestCauses G1 phase arrest

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